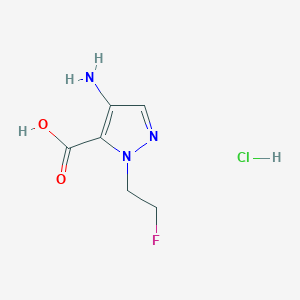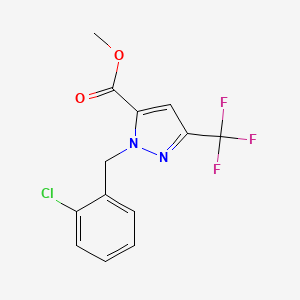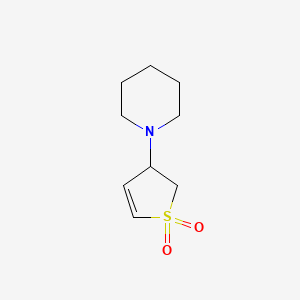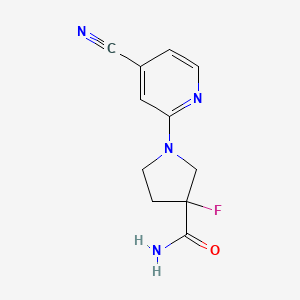
4-Amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and various industrial fields. This particular compound features a pyrazole ring substituted with an amino group, a fluoroethyl group, and a carboxylic acid group, making it a unique and valuable molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or enaminones. For instance, the reaction of 2-fluoroethylhydrazine with a suitable diketone under acidic or basic conditions can yield the desired pyrazole ring.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide under high pressure and temperature.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base of the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-Amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid;hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the design and synthesis of new drugs, particularly those targeting enzymes and receptors involved in various diseases.
Biological Research: The compound can be used to study the biological activity of pyrazole derivatives, including their interactions with proteins and nucleic acids.
Industrial Applications: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and the carboxylic acid group can form hydrogen bonds and ionic interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The fluoroethyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-pyrazolecarboxylic acid
- 4-Amino-2-methyl-2H-pyrazole-3-carboxylic acid hydrochloride
Uniqueness
4-Amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid;hydrochloride is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C6H9ClFN3O2 |
|---|---|
Molecular Weight |
209.60 g/mol |
IUPAC Name |
4-amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H8FN3O2.ClH/c7-1-2-10-5(6(11)12)4(8)3-9-10;/h3H,1-2,8H2,(H,11,12);1H |
InChI Key |
TYUZFMBJQYNSDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1N)C(=O)O)CCF.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B12219510.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12219514.png)

![2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12219528.png)

![[4-(Cyclohexylamino)-1-methylpyrazolo[5,4-d]pyrimidin-6-yl]dimethylamine](/img/structure/B12219536.png)

![7-(3-chloro-4-methylphenyl)-3-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12219563.png)

![7-(2-chlorophenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12219575.png)

![Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate](/img/structure/B12219596.png)
![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B12219602.png)
